3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKNMNJLUFADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7h)-one, have been found to beP2X7 receptor antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonism can be useful for treating pain or inflammatory disease.
Mode of Action
Triazoles, a core structure in this compound, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme affects the sterol biosynthesis of fungal cell membranes.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway in fungi, given the known action of triazoles. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death.
Biological Activity
3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 1296318-56-3) is a compound belonging to the triazolo[4,3-a]pyrazine class. This class has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.4 g/mol. The structure features a triazole ring fused to a pyrazine moiety, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1296318-56-3 |
Antibacterial Activity
Recent studies have indicated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. A notable study demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibited potent cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values ranging from 0.15 µM to 2.85 µM across these cell lines .
Table: IC50 Values for Selected Cancer Cell Lines
| Compound | A549 (µM) | MCF-7 (µM) | HeLa (µM) |
|---|---|---|---|
| 22i | 0.83 | 0.15 | 2.85 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Studies suggest that the presence of electron-donating groups enhances antibacterial activity by improving the lipophilicity and cell permeability of the compound . Furthermore, the triazole ring may facilitate hydrogen bonding with target proteins, enhancing binding affinity and efficacy.
Case Studies
In a comparative study involving various triazolo derivatives, it was observed that modifications at the R2 position significantly influenced biological activity. For example:
- Compound 1e exhibited MICs of 32 µg/mL against Staphylococcus aureus.
- Compound 1d , bearing an electron-donating group at R2, showed enhanced antibacterial properties compared to its counterparts lacking such modifications.
These findings underscore the importance of structural optimization in developing effective therapeutic agents based on the triazolo[4,3-a]pyrazine scaffold.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. The key steps include the formation of the triazole ring and subsequent modifications to introduce the fluorobenzyl and methoxyphenyl substituents. Various methods have been reported for synthesizing related compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Formation of Triazole | Hydrazine derivatives | Triazole ring formation |
| 2 | Substitution Reaction | 4-Fluorobenzyl chloride | Introduction of fluorobenzyl |
| 3 | Electrophilic Aromatic Substitution | 3-Methoxyphenyl compounds | Addition of methoxy group |
Biological Activities
Recent studies have highlighted the biological activities of triazolo[4,3-a]pyrazine derivatives, including their potential as anti-cancer agents and kinase inhibitors.
Antitumor Activity
A series of derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:
- Compound 22i demonstrated significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of:
Kinase Inhibition
The compound has also been investigated for its role as a c-Met kinase inhibitor. Inhibition studies revealed that certain derivatives possess nanomolar inhibitory activity against c-Met kinase (IC50 = ), suggesting potential applications in targeted cancer therapies .
Therapeutic Implications
Given its structural characteristics and biological activity profile, this compound could be explored for:
- Cancer Treatment: Targeting specific pathways involved in tumor growth and metastasis.
- Antimicrobial Activity: Some derivatives have shown antibacterial properties that warrant further exploration .
Case Studies
Recent literature provides valuable insights into the application of triazolo[4,3-a]pyrazine derivatives:
- Study on Antibacterial Activity: A study synthesized various triazolo derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies: Research involving the evaluation of IC50 values across multiple cancer cell lines has established a correlation between structural modifications in triazolo derivatives and their biological potency .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolopyrazinone Derivatives
Key Observations:
Antimicrobial Activity: The thioxo and (4-fluorobenzyl)thio substituents at position 3 correlate with strong antimicrobial effects.
Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Enhance stability and microbial target binding. Chlorinated analogs (e.g., 4-chlorobenzyl) may offer similar activity but require empirical validation .
Synthetic Flexibility: The triazolopyrazinone core allows diverse substitutions, enabling optimization of solubility, metabolic stability, and target affinity .
Physicochemical and Analytical Comparisons
Table 2: Physicochemical and Analytical Properties
*Estimated using fragment-based methods.
- Potentiometric Titration : Validated for the target compound and its 7-(4-fluorobenzyl)-3-thioxo analog, achieving ≤0.22% uncertainty. Impurities (e.g., oxidation byproducts) are controlled via HPLC to ≤0.5% .
- Crystallography : Benzylmercapto analogs exhibit extensive hydrogen bonding (N–H⋯N/O) and π-π stacking, influencing crystallinity and stability .
Pharmacological Potential Beyond Antimicrobial Use
- Adenosine Receptor Antagonism: Structural analogs are predicted to antagonize P2X7 receptors, relevant for inflammatory and neuropathic pain management .
- Cytotoxicity and Cardioprotection : PASS predictions highlight membrane stabilization and cardioprotective effects for 3,7-disubstituted derivatives, though experimental data are lacking .
Q & A
Q. What validated analytical methods are available for quantifying this compound in research samples?
Non-aqueous potentiometric titration has been validated for quantifying structurally similar triazolopyrazinones, demonstrating linearity (R² > 0.99), accuracy (98–102% recovery), and precision (RSD < 2%). This method involves dissolving the compound in anhydrous acetic acid and titrating with perchloric acid, with endpoint detection via glass electrode .
Q. What is the general synthetic route for preparing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
A validated protocol involves:
- Reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour.
- Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
- Purifying via recrystallization from DMFA/i-propanol (1:2 v/v). Yield optimization requires strict control of stoichiometry and solvent ratios .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- ¹H-NMR (e.g., aromatic proton integration, coupling constants for substituent positioning).
- IR spectroscopy (e.g., carbonyl stretch at ~1716 cm⁻¹ for the pyrazinone ring).
- Elemental analysis (deviation < 0.4% for C, H, N content) .
Q. What safety precautions should be taken when handling this compound?
While hazard data specific to this compound is limited, related triazolopyrazines are classified as non-hazardous under GHS. Standard lab practices include using gloves, eye protection, and working in a fume hood. Waste should be disposed of via approved chemical channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMFA, DMSO) enhance reactivity vs. THF or dioxane.
- Catalyst exploration : KI or K₂CO₃ may accelerate heterocyclization (e.g., 50 mmol K₂CO₃ in acetone at reflux) .
- Time-temperature profiling : Monitor via TLC; extended reflux (24–48 hrs) often improves cyclization .
Q. How do substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?
Preliminary SAR studies on analogs suggest:
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability.
- Methoxy groups on the phenyl ring may improve solubility but reduce target affinity. In vitro assays (e.g., kinase inhibition) are recommended to validate these trends .
Q. What strategies resolve contradictions in solubility data across different studies?
Discrepancies arise from:
- Polymorphism : Recrystallization solvents (e.g., chloroform vs. methanol) alter crystal packing.
- pH-dependent solubility : Use potentiometric titration () to assess ionization states.
- HPLC-MS validation : Compare solubility in buffered vs. non-buffered systems .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to predict substituent interactions.
- QSAR models : Correlate logP, polar surface area, and steric parameters with activity data from analogs .
Q. What purification challenges arise during scale-up, and how are they addressed?
Common issues include:
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities.
- Low solubility : Use mixed solvents (e.g., DMFA/i-propanol) for recrystallization .
Q. How does fluorination at the benzyl position influence photostability and degradation pathways?
- Accelerated stability testing : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- LC-MS/MS analysis : Identify major degradation products (e.g., sulfoxide formation via thioether oxidation) .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and reagents to avoid side reactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex spectra .
- Contradiction Mitigation : Use orthogonal methods (e.g., XRD for polymorphism, DSC for purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
